![molecular formula C10H14N2O2S B2664885 1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid CAS No. 1251353-72-6](/img/structure/B2664885.png)

1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

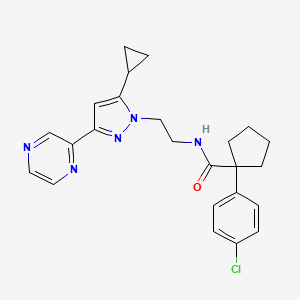

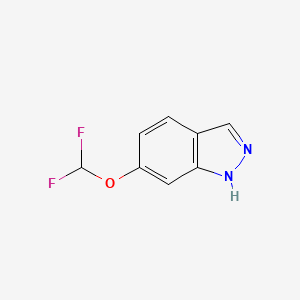

“1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid” is a chemical compound with the CAS number 1251353-72-6 . It has a molecular weight of 226.3 .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring attached to a cyclohexane ring via an amino group, and a carboxylic acid group attached to the cyclohexane ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique

Synthesis and Characterization

- Crystallographic Characterization : The crystal structures of derivatives of 1-aminocyclohexane-1-carboxylic acid have been determined, revealing insights into the conformation of the cyclohexane rings and potential for designing peptides with unique secondary structures (Valle et al., 1988).

- Heterocyclic Derivatives : Synthesis of new heterocyclic derivatives, including thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid, demonstrates the versatility of such compounds in creating biologically active molecules (Sharba et al., 2005).

- Design Mimics of Protein Structures : 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids are highlighted as valuable for mimicking the secondary structures of proteins, offering a route to orthogonally protected ATCs for peptide design (Mathieu et al., 2015).

Potential in Advanced Materials

- Supramolecular Architectures : The co-crystallization of cyclohexane-1,3cis,5cis-tricarboxylic acid with organic bases leads to various supramolecular acid motifs, paving the way for designing materials with tailored properties (Shan et al., 2003).

- Metal-Organic Frameworks : Synthesis and CO2 uptake studies of a chiral Co(II) Metal-Organic Framework utilizing a thiazolidine-based spacer demonstrate potential applications in gas storage and separation (Rossin et al., 2012).

Therapeutic Agent Development

- Antidiabetic Agents : Research on the synthesis and activity of metabolites of thiazolidinedione derivatives, including modifications on the cyclohexane ring, highlights their potent antidiabetic activity, offering insights into the development of new therapeutic agents (Sohda et al., 1984).

Safety and Hazards

The safety information for “1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H412 (Harmful to aquatic life with long lasting effects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

1-(1,3-thiazol-2-ylamino)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c13-8(14)10(4-2-1-3-5-10)12-9-11-6-7-15-9/h6-7H,1-5H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFCJUCBDZBABP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-fluorobenzyl)oxy)-1-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2664803.png)

![(E)-2-(3-Bromophenyl)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2664805.png)

![3-[[1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2664806.png)

![2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2664807.png)

![[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B2664809.png)

![Ethyl 2-(6-cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2664810.png)

![2-[[(5Z)-5-indol-3-ylidene-4-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2664813.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2664822.png)